5-[(Piperidin-1-yl)methyl]piperidin-2-one
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Overview
Description
5-[(Piperidin-1-yl)methyl]piperidin-2-one is a compound belonging to the piperidine family, which is a six-membered heterocyclic amine containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Mechanism of Action
Target of Action
Piperidine derivatives are known to be utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that the structure-activity relationship of piperidine derivatives plays a crucial role in their inhibitory effect .
Biochemical Pathways
Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Piperidine derivatives are known to have good bioavailability .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the synthesis of piperidine derivatives is an important task of modern organic chemistry, suggesting that the synthesis conditions may influence the properties of the final product .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Cellular Effects
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Molecular Mechanism
It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Piperidin-1-yl)methyl]piperidin-2-one typically involves the reaction of piperidine with formaldehyde and a secondary amine under controlled conditions. One common method includes the use of palladium-catalyzed hydrogenation, which can be interrupted by water to yield piperidinones .
Industrial Production Methods
Industrial production of piperidine derivatives often employs hydrogenation, cyclization, and multicomponent reactions. These methods are designed to be cost-effective and scalable, ensuring the efficient production of the desired compounds .
Chemical Reactions Analysis
Types of Reactions
5-[(Piperidin-1-yl)methyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted piperidines and piperidinones, depending on the specific reagents and conditions used .
Scientific Research Applications
5-[(Piperidin-1-yl)methyl]piperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A bioactive compound with anticancer effects.
Matrine: An alkaloid with antiviral and anticancer activities.
Berberine: Known for its antimicrobial and antidiabetic effects.
Uniqueness
5-[(Piperidin-1-yl)methyl]piperidin-2-one is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for the development of new pharmaceuticals and for studying various biological processes .
Properties
IUPAC Name |
5-(piperidin-1-ylmethyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11-5-4-10(8-12-11)9-13-6-2-1-3-7-13/h10H,1-9H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNCSESHYBQZJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCC(=O)NC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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